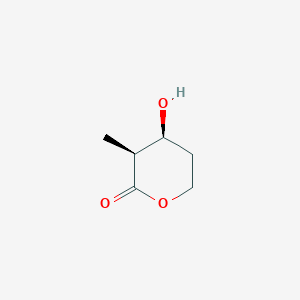
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Hidroxi-3-metiltetrahidro-2H-piran-2-ona, (3S,4S)- es un compuesto heterocíclico que presenta un anillo de pirano con un grupo hidroxilo y un grupo metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
. Este método es favorecido debido a su eficiencia en la formación de la estructura del anillo de pirano. Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles de temperatura específicos para asegurar que se logre la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando métodos similares pero optimizados para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Hidroxi-3-metiltetrahidro-2H-piran-2-ona, (3S,4S)- experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir el compuesto a formas más simples o alterar sus grupos funcionales.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, permitiendo la creación de derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar que las reacciones se lleven a cabo de manera eficiente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
La 4-Hidroxi-3-metiltetrahidro-2H-piran-2-ona, (3S,4S)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se utiliza en el estudio de las interacciones enzimáticas y las vías metabólicas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otras sustancias químicas finas.
Mecanismo De Acción
El mecanismo por el cual la 4-Hidroxi-3-metiltetrahidro-2H-piran-2-ona, (3S,4S)- ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varias vías biológicas. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen:
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- 2H-Pyran-2-one, tetrahydro-4-hydroxy-4-methyl-
- 2H-Pyran-2-one, tetrahydro-
Unicidad
Lo que diferencia a la 4-Hidroxi-3-metiltetrahidro-2H-piran-2-ona, (3S,4S)- es su estereoquímica específica y sus grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones y estudios de investigación .
Propiedades
Número CAS |
265299-35-2 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(3S,4S)-4-hydroxy-3-methyloxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)2-3-9-6(4)8/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
NENAKBHUJSRFRR-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1[C@H](CCOC1=O)O |
SMILES canónico |
CC1C(CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


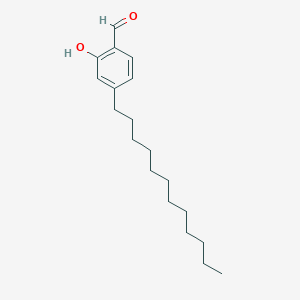
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
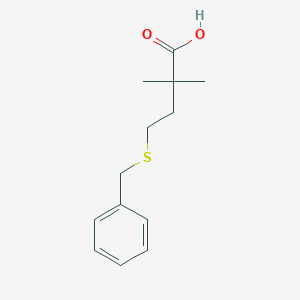
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
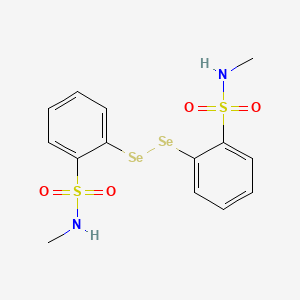

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
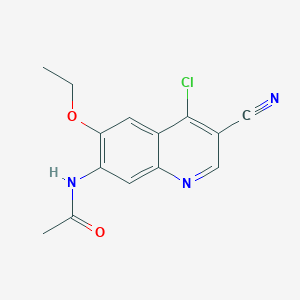
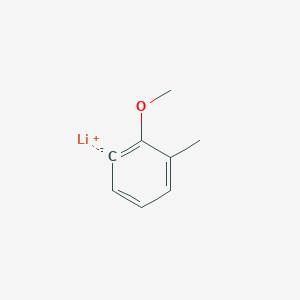
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)

